![molecular formula C20H23N3O4 B2768307 3-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034194-70-0](/img/structure/B2768307.png)
3-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is an organic compound belonging to the class of benzo[b][1,4]dioxines. This complex molecule features a unique combination of functional groups, such as a pyrimidinyl oxy group and a cyclohexyl moiety, which confer it distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves multiple steps, beginning with the preparation of the benzo[b][1,4]dioxine core. This is achieved via a condensation reaction involving substituted phenols and appropriate carbonyl compounds, followed by methylation and further functionalization. The cyclohexyl group is introduced through an alkylation reaction, utilizing pyrimidin-2-yloxy as the nucleophile in the presence of appropriate catalysts.
Industrial Production Methods: : Scaling up the synthesis for industrial production involves optimizing reaction conditions to achieve high yields and purity. This typically includes the use of continuous flow reactors, advanced separation techniques like chromatography, and automated monitoring systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: : The compound undergoes a variety of reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : Utilizes reagents like potassium permanganate or chromium trioxide under controlled temperature conditions.
Reduction: : Achieved using reagents such as sodium borohydride or hydrogen gas in the presence of palladium catalysts.
Substitution: : Involves nucleophiles or electrophiles in the presence of suitable solvents and catalysts.
Major Products: : Each reaction type produces distinct products depending on the reaction site. For instance, oxidation of the cyclohexyl ring may yield corresponding ketones, while substitution reactions often result in functionalized benzo[b][1,4]dioxines.
Aplicaciones Científicas De Investigación
This compound finds applications across various scientific domains:
Chemistry: : Utilized as an intermediate in organic synthesis and as a catalyst in certain polymerization reactions.
Biology: : Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: : Used in the synthesis of advanced materials, including specialty polymers and functionalized nanomaterials.
Mecanismo De Acción
The compound's mechanism of action primarily involves interaction with specific molecular targets, such as enzymes or receptors. Its structure allows it to fit into active sites, inhibiting or modulating the activity of these targets. The pathways involved often include signal transduction cascades that influence cellular processes like proliferation, apoptosis, or metabolic regulation.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, 3-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is unique due to its specific functional groups and their spatial arrangement.
List of Similar Compounds
Benzo[b][1,4]dioxine derivatives
Pyrimidinyl cyclohexyl derivatives
N-substituted carboxamides
These similar compounds may share some chemical properties but often differ significantly in their biological activities and applications.
Let me know what more info you'd like to dive into!
Propiedades
IUPAC Name |
2-methyl-N-(4-pyrimidin-2-yloxycyclohexyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-13-18(27-17-6-3-2-5-16(17)25-13)19(24)23-14-7-9-15(10-8-14)26-20-21-11-4-12-22-20/h2-6,11-15,18H,7-10H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREVVOGGHFUNEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3CCC(CC3)OC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
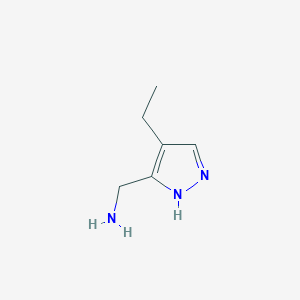
![2-(4-fluorophenyl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2768225.png)
![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2768227.png)
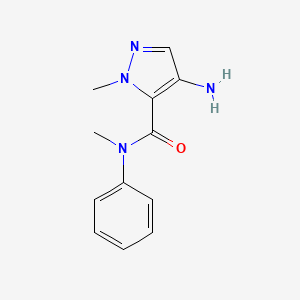
![2-((4-Bromophenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2768233.png)
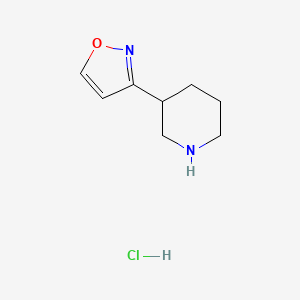
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2768235.png)
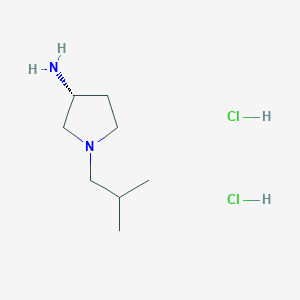
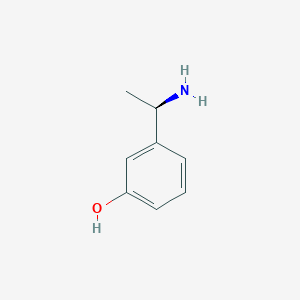
![3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2768238.png)
![3-phenyl-2-(prop-2-yn-1-ylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2768239.png)
![N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide](/img/structure/B2768240.png)

![1-[(2-chloro-4-fluorophenyl)methyl]-4-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2768244.png)
